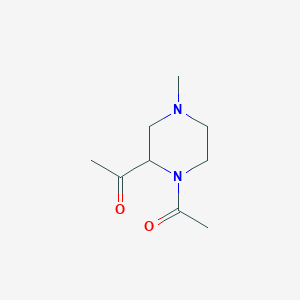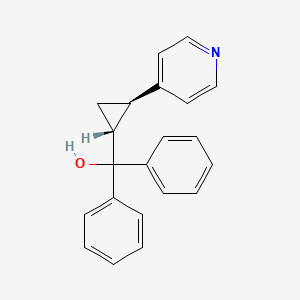
Cyclohexene, 1-ethoxynonafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoethoxynonafluorocyclohexene is a fluorinated organic compound with the chemical formula C8H5F9O. It is characterized by the presence of a cyclohexene ring substituted with nine fluorine atoms and an ethoxy group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monoethoxynonafluorocyclohexene can be synthesized through several methods. One common approach involves the fluorination of cyclohexene derivatives using fluorinating agents such as elemental fluorine or fluorine-containing compounds. The reaction typically occurs under controlled conditions to ensure the selective introduction of fluorine atoms at specific positions on the cyclohexene ring.
Industrial Production Methods
In industrial settings, the production of monoethoxynonafluorocyclohexene often involves large-scale fluorination processes. These processes utilize specialized equipment and reactors designed to handle the highly reactive nature of fluorine. The reaction conditions, including temperature, pressure, and reaction time, are carefully optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Monoethoxynonafluorocyclohexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of fluorinated cyclohexanone derivatives.
Reduction: Reduction reactions can convert monoethoxynonafluorocyclohexene into partially or fully hydrogenated products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Fluorinated cyclohexanone derivatives.
Reduction: Partially or fully hydrogenated fluorinated cyclohexene derivatives.
Substitution: Various substituted fluorinated cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Monoethoxynonafluorocyclohexene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for biological studies.
Medicine: Monoethoxynonafluorocyclohexene derivatives are investigated for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is employed in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of monoethoxynonafluorocyclohexene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to engage in unique interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Perfluorocyclohexene: A fully fluorinated analog of cyclohexene.
Ethoxyfluorocyclohexene: A compound with fewer fluorine atoms compared to monoethoxynonafluorocyclohexene.
Fluorinated Cyclohexanone: A fluorinated derivative of cyclohexanone.
Uniqueness
Monoethoxynonafluorocyclohexene stands out due to its high degree of fluorination and the presence of an ethoxy group. This combination imparts unique chemical and physical properties, such as increased hydrophobicity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications where such characteristics are desired.
Propiedades
Número CAS |
2251-83-4 |
|---|---|
Fórmula molecular |
C8H5F9O |
Peso molecular |
288.11 g/mol |
Nombre IUPAC |
1-ethoxy-2,3,3,4,4,5,5,6,6-nonafluorocyclohexene |
InChI |
InChI=1S/C8H5F9O/c1-2-18-4-3(9)5(10,11)7(14,15)8(16,17)6(4,12)13/h2H2,1H3 |
Clave InChI |
XPHSDHDMBQDUMB-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-3-hydroxy-2-((E)-(S)-3-hydroxy-oct-1-enyl)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B15344580.png)

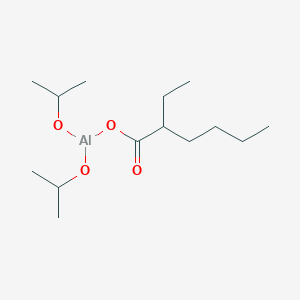
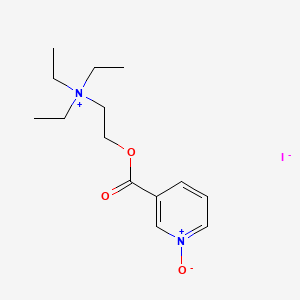

![4-[5-(diethylamino)pentan-2-ylimino-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline; 2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B15344612.png)
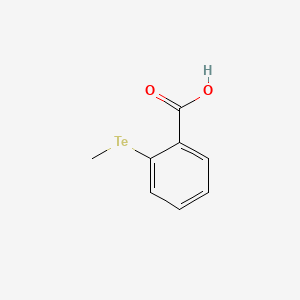
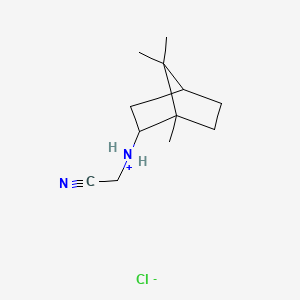
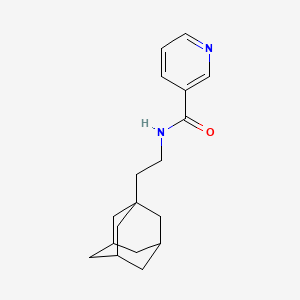
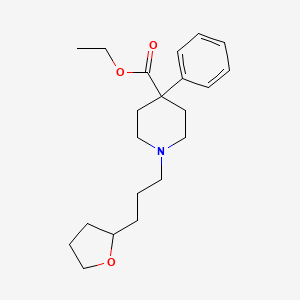

![N-[3-(dimethylamino)propyl]-2-(9-oxo-10H-acridin-4-yl)acetamide](/img/structure/B15344656.png)
